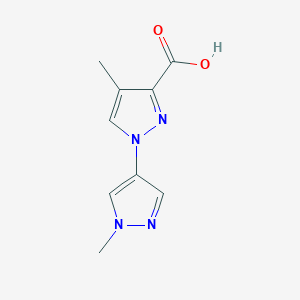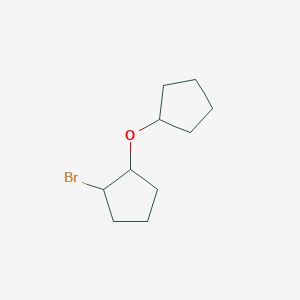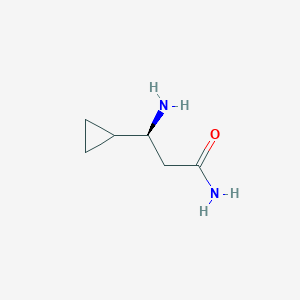
(3S)-3-Amino-3-cyclopropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-cyclopropylpropanamide: is an organic compound with the molecular formula C6H11NO It features a cyclopropyl group attached to the third carbon of a propanamide backbone, with an amino group also attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chiral Synthesis: One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, starting from a cyclopropylcarboxylic acid derivative, the compound can be synthesized through a series of steps including amide formation, reduction, and chiral resolution.
Amidation Reaction: Another method involves the direct amidation of cyclopropylacetic acid with an appropriate amine under dehydrating conditions to form the desired amide.
Industrial Production Methods: Industrial production of (3S)-3-Amino-3-cyclopropylpropanamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3S)-3-Amino-3-cyclopropylpropanamide can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form cyclopropylpropanamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclopropylpropanone derivatives.
Reduction: Formation of cyclopropylpropanamine.
Substitution: Formation of various substituted cyclopropylpropanamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: (3S)-3-Amino-3-cyclopropylpropanamide is used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: It is used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which (3S)-3-Amino-3-cyclopropylpropanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
(3S)-3-Amino-3-cyclopropylpropanol: Similar structure but with a hydroxyl group instead of an amide.
(3S)-3-Amino-3-cyclopropylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
(3S)-3-Amino-3-cyclopropylpropylamine: Similar structure but with an amine group instead of an amide.
Uniqueness:
Structural Features: The presence of both an amino group and a cyclopropyl group in the same molecule provides unique reactivity and binding properties.
Stereochemistry: The specific (3S) configuration is crucial for its biological activity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C6H12N2O |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(3S)-3-amino-3-cyclopropylpropanamide |
InChI |
InChI=1S/C6H12N2O/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H2,8,9)/t5-/m0/s1 |
InChI-Schlüssel |
IICYYEZVHXZOGL-YFKPBYRVSA-N |
Isomerische SMILES |
C1CC1[C@H](CC(=O)N)N |
Kanonische SMILES |
C1CC1C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B13303766.png)
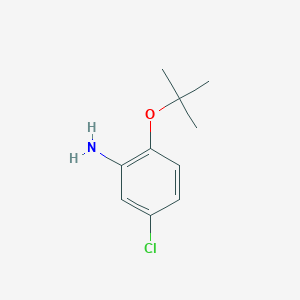
![4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13303778.png)
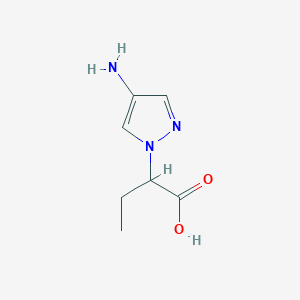
![(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)
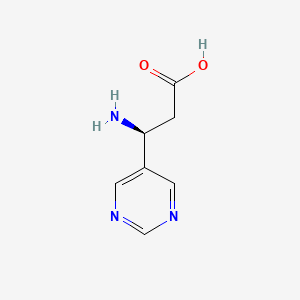
![2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B13303818.png)
amine](/img/structure/B13303820.png)
